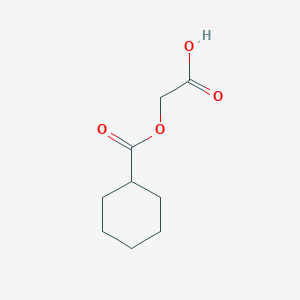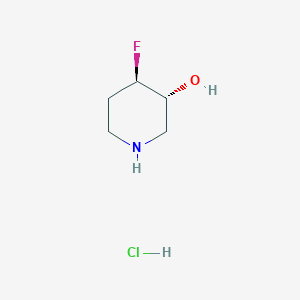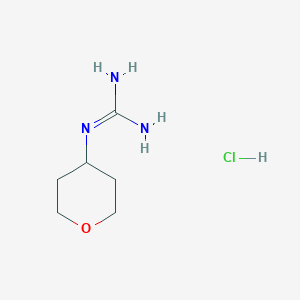
1-(Oxan-4-yl)guanidinhydrochlorid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of guanidines involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines is reported .Molecular Structure Analysis
The molecular structure of 1-(Oxan-4-yl)guanidine hydrochloride consists of six carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom.Wissenschaftliche Forschungsanwendungen
Proteinreinigung
1-(Oxan-4-yl)guanidinhydrochlorid wird bei der Proteinreinigung eingesetzt. Es wirkt als chaotropes Mittel, das die Struktur von Wasser stört und die hydrophoben Wechselwirkungen destabilisiert, die Proteinstrukturen aufrechterhalten. Diese Eigenschaft ist besonders nützlich bei der Isolierung von Proteinen aus komplexen biologischen Gemischen, sodass Forscher sie in einer reineren Form untersuchen können .
Isolierung von Nukleinsäuren
Diese Verbindung ist auch bei der Isolierung von Nukleinsäuren von Bedeutung. Sie dient zur Dissoziation von Nukleoproteinen und zur Hemmung der RNase-Aktivität, was entscheidend ist, um den Abbau von RNA während des Extraktionsprozesses zu verhindern. Dies stellt sicher, dass hochwertige RNA für weitere genetische Analysen gewonnen wird .
Medizinische Chemie
In der medizinischen Chemie wird this compound als Zwischenprodukt bei der Synthese verschiedener Pharmazeutika verwendet. Seine Rolle bei der Herstellung von Sulfadiazin, einem wichtigen Ausgangsstoff für Antibiotika wie Sulfamethyldiazin und Sulfamethazin, unterstreicht seine Bedeutung in der Arzneimittelentwicklung .
Organische Synthese
Die Verbindung findet Anwendung als Zwischenprodukt in der organischen Synthese. Sie ist an der Synthese von Pyrimidinderivaten beteiligt, die Schlüsselstrukturen in vielen Pharmazeutika und Agrochemikalien sind. Die Fähigkeit, verschiedene Guanidin-haltige Verbindungen zu erzeugen, erweitert das Repertoire an Molekülen, die für verschiedene chemische Industrien zugänglich sind .
Farbstoffindustrie
This compound wird in der Farbstoffindustrie verwendet. Es dient als Ausgangsmaterial für die Synthese von Farbstoffen und nutzt seine Reaktivität, um komplexe Moleküle zu bilden, die die gewünschten Farbeigenschaften für Textilien und andere Materialien aufweisen .
Biologische Forschung
In der biologischen Forschung werden Guanidinverbindungen, darunter this compound, auf ihre Rolle als DNA-Minor-Groove-Binder, Kinaseinhibitoren und α2-Noradrenalin-Rezeptorantagonisten untersucht. Diese Anwendungen sind entscheidend für das Verständnis molekularer Wechselwirkungen und die Entwicklung neuer Therapeutika .
Wirkmechanismus
Target of Action
The primary target of guanidine, a component of 1-(Oxan-4-yl)guanidine hydrochloride, is the acetylcholine receptor. Guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .
Mode of Action
Guanidine appears to enhance the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . The ability of guanidines to form hydrogen bonds (HBs), their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity .
Result of Action
The result of guanidine’s action is the reduction of the symptoms of muscle weakness and easy fatigability associated with the myasthenic syndrome of Eaton-Lambert
Safety and Hazards
Guanidine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity, can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .
Zukünftige Richtungen
Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . Therefore, the future directions for 1-(Oxan-4-yl)guanidine hydrochloride could involve further exploration of its potential applications in various biological activities.
Biochemische Analyse
Biochemical Properties
1-(Oxan-4-yl)guanidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a strong chaotrope, which means it can disrupt the hydrogen bonding network in water and destabilize the structure of proteins. It interacts with enzymes such as ribonuclease and lysozyme, leading to their denaturation and loss of function . Additionally, 1-(Oxan-4-yl)guanidine hydrochloride can increase the solubility of hydrophobic molecules, making it useful in protein folding studies .
Cellular Effects
The effects of 1-(Oxan-4-yl)guanidine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of the Hsp104 chaperone protein, which plays a crucial role in prion fiber fragmentation and propagation . This inhibition can lead to the reversion of prion-positive yeast cells to a prion-negative phenotype. Moreover, 1-(Oxan-4-yl)guanidine hydrochloride can induce changes in gene expression, leading to alterations in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 1-(Oxan-4-yl)guanidine hydrochloride involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it binds to the active sites of enzymes such as ribonuclease and lysozyme, causing their denaturation and loss of function . Additionally, 1-(Oxan-4-yl)guanidine hydrochloride can disrupt the hydrogen bonding network in water, leading to the destabilization of protein structures and changes in their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Oxan-4-yl)guanidine hydrochloride can change over time. This compound is known for its stability, but it can degrade under certain conditions, leading to changes in its effectiveness. Long-term exposure to 1-(Oxan-4-yl)guanidine hydrochloride can result in alterations in cellular function, including changes in gene expression and protein activity . In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish with prolonged use .
Dosage Effects in Animal Models
The effects of 1-(Oxan-4-yl)guanidine hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance cellular function and improve metabolic processes. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage . Studies have shown that there is a threshold effect, where the benefits of the compound are observed up to a certain dosage, beyond which the adverse effects become more pronounced .
Metabolic Pathways
1-(Oxan-4-yl)guanidine hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and alter metabolite levels by inhibiting or activating specific enzymes . For instance, it can inhibit the activity of guanidinoacetate N-methyltransferase, leading to changes in the levels of guanidino compounds in the body . Additionally, 1-(Oxan-4-yl)guanidine hydrochloride can influence the biosynthesis of natural guanidine compounds, affecting their biological activity and function .
Transport and Distribution
The transport and distribution of 1-(Oxan-4-yl)guanidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, 1-(Oxan-4-yl)guanidine hydrochloride can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
1-(Oxan-4-yl)guanidine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding and metabolic processes . The subcellular localization of 1-(Oxan-4-yl)guanidine hydrochloride is crucial for its role in biochemical reactions and cellular function.
Eigenschaften
IUPAC Name |
2-(oxan-4-yl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c7-6(8)9-5-1-3-10-4-2-5;/h5H,1-4H2,(H4,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFHEGWAVVSXKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1447606-48-5 | |
| Record name | 1-(oxan-4-yl)guanidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B1456470.png)

![Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456474.png)
![3,4-dihydro-9-benzyloxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one](/img/structure/B1456475.png)
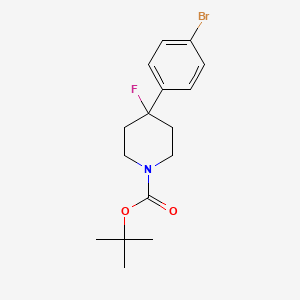
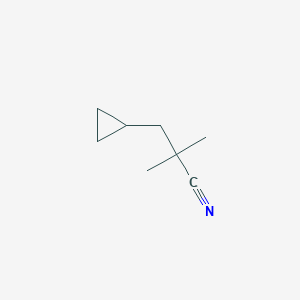


![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1456483.png)
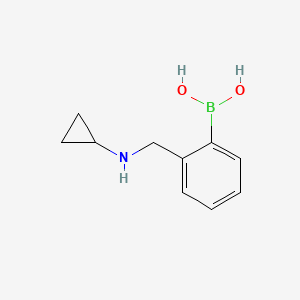
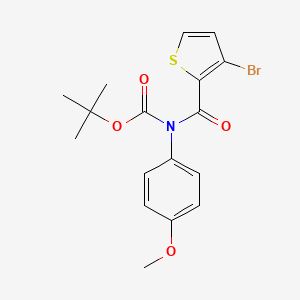
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1456489.png)
